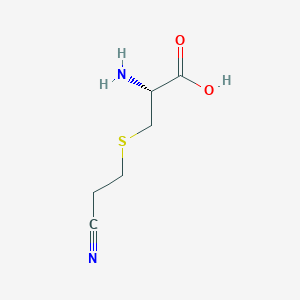

S-(2-Cyanoethyl)cysteine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-2-amino-3-(2-cyanoethylsulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2S/c7-2-1-3-11-4-5(8)6(9)10/h5H,1,3-4,8H2,(H,9,10)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIFKTVSJRSBYCY-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSCC(C(=O)O)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CSC[C@@H](C(=O)O)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20960192 | |

| Record name | S-(2-Cyanoethyl)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20960192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3958-13-2 | |

| Record name | S-(2-Cyanoethyl)cysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003958132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-(2-Cyanoethyl)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20960192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biochemistry and Metabolic Dynamics of S 2 Cyanoethyl Cysteine

Biosynthesis and Enzymatic Pathways Governing its Formation

The generation of S-(2-Cyanoethyl)cysteine is a direct consequence of the body's detoxification mechanisms for acrylonitrile (B1666552). This process involves a series of enzymatic reactions designed to convert the reactive parent compound into a more water-soluble and excretable form.

The primary pathway for the detoxification of acrylonitrile involves its direct conjugation with the endogenous antioxidant glutathione (B108866) (GSH). www.gov.ukcdc.gov This reaction is catalyzed by a superfamily of enzymes known as Glutathione S-Transferases (GSTs). aacrjournals.orgnih.gov The conjugation of acrylonitrile with the sulfhydryl group of glutathione results in the formation of S-(2-cyanoethyl) glutathione. inchem.org

GSTs exhibit a degree of selectivity in this catalytic process. In vivo studies in rats have demonstrated that acrylonitrile selectively binds to specific GST subunits, with a particular preference for the mu-class (GSTM) over the alpha-class (GSTA). acs.org Further analysis revealed that within the mu-class, acrylonitrile is selective for the rGSTM1 subunit. acs.org While GSTs enhance the rate of this conjugation, the reaction between acrylonitrile and glutathione can also proceed non-enzymatically. aacrjournals.org The efficiency of this conjugation is a critical factor, as depletion of hepatic glutathione can lead to a disproportionate increase in the covalent binding of acrylonitrile to tissue proteins. acs.org Genetic variations, or polymorphisms, in GST enzymes, such as GSTM1 and GSTT1, can influence the rate of acrylonitrile metabolism, potentially affecting individual susceptibility. aacrjournals.orgnih.gov

A second, parallel metabolic pathway for acrylonitrile involves oxidation by the cytochrome P450 (CYP450) monooxygenase system. www.gov.uknih.gov This oxidative pathway converts acrylonitrile into a reactive epoxide intermediate, 2-cyanoethylene oxide (CEO). www.gov.uknih.govresearchgate.net Research has identified Cytochrome P450 2E1 (CYP2E1) as the primary enzyme responsible for this bioactivation in mice. nih.govrti.org Studies using mice lacking the CYP2E1 enzyme showed that only metabolites derived from direct glutathione conjugation were formed, indicating that CYP2E1 is likely the sole P450 enzyme involved in acrylonitrile oxidation in this model. nih.govrti.org

Inhibition of CYP450 enzymes in rats has been shown to block the formation of metabolites derived from 2-cyanoethylene oxide, while simultaneously increasing the excretion of the mercapturic acid formed from the direct glutathione conjugation pathway. nih.gov This demonstrates the competitive nature of the two pathways. The balance between direct GSH conjugation and CYP450-mediated oxidation is species-dependent; for instance, approximately 60% of an acrylonitrile dose is metabolized via direct GSH conjugation in rats, compared to 40% in mice. aacrjournals.orgoup.com The epoxide intermediate, 2-cyanoethylene oxide, is a reactive molecule that can also be detoxified by conjugation with glutathione or through hydrolysis. aacrjournals.orgaacrjournals.org

Both the direct conjugation and the oxidative pathways for acrylonitrile metabolism ultimately lead to the formation of mercapturic acids, which are excreted in the urine. nih.govresearchgate.net The mercapturic acid pathway involves the sequential enzymatic degradation of the initial glutathione conjugate.

In the direct conjugation route, the S-(2-cyanoethyl) glutathione formed initially is catabolized. The glutamyl and glycinyl residues are cleaved, yielding this compound. inchem.org This intermediate is then acetylated by N-acetyltransferase to form the final, readily excretable mercapturic acid, N-acetyl-S-(2-cyanoethyl)-L-cysteine (CEMA). www.gov.uknih.govresearchgate.net CEMA is considered the most significant urinary metabolite resulting from the direct reaction of acrylonitrile with GSH. researchgate.net

Similarly, the 2-cyanoethylene oxide formed via the CYP450 pathway can also be conjugated with glutathione. cdc.govaacrjournals.org This conjugate is then processed through the mercapturic acid pathway to yield different metabolites, such as N-acetyl-S-(2-hydroxyethyl)-cysteine. cdc.govnih.gov Therefore, the analysis of urinary mercapturic acids allows for the differentiation between the two primary metabolic routes of acrylonitrile. nih.gov

Precursor Activation through Cytochrome P450 Monooxygenase Systems

Pharmacokinetics and Excretion Profiles in Biological Systems

The study of the pharmacokinetics of this compound and its derivatives is essential for understanding the rate and route of elimination of acrylonitrile from the body. These processes are characterized by rapid absorption and distribution, followed by metabolic conversion and excretion.

The primary route for the elimination of acrylonitrile metabolites from the body is through urinary excretion. www.gov.ukcdc.govepa.gov Following exposure, the mercapturic acid derivative, N-acetyl-S-(2-cyanoethyl)-L-cysteine (CEMA), is a major product found in the urine. nih.govoup.comresearchgate.net The amount of CEMA excreted provides a quantitative measure of exposure to the parent compound, acrylonitrile.

The proportion of an absorbed acrylonitrile dose that is excreted as CEMA varies between species and shows considerable individual variability in humans. cdc.govoup.com In controlled human studies, an average of 22% of the retained acrylonitrile dose was excreted as CEMA, with a range of 13% to 39%. cdc.gov Animal studies have revealed different excretion percentages.

| Species | Percentage of Acrylonitrile Dose Excreted as CEMA | Reference |

|---|---|---|

| Human | ~22% (Range: 13-39%) | cdc.gov |

| Rat | ~60% | oup.com |

| Mouse | ~40% | oup.com |

Studies investigating the elimination kinetics of acrylonitrile metabolites have provided insights into their biological persistence. The elimination of N-acetyl-S-(2-cyanoethyl)-L-cysteine (CEMA) from the body follows first-order kinetics. epa.gov

In vivo studies in human volunteers exposed to acrylonitrile have been conducted to determine the elimination half-life of its primary metabolite. The data consistently point to a relatively short half-life, indicating efficient clearance from the system.

| Model | Metabolite | Elimination Half-Life (t½) | Reference |

|---|---|---|---|

| Human Volunteers | N-acetyl-S-(2-cyanoethyl)-L-cysteine (CEMA) | ~8 hours | oup.comepa.gov |

This half-life of approximately 8 hours suggests that following exposure, the majority of the metabolite is cleared from the body within 24 to 48 hours. www.gov.uk The relatively rapid elimination is a key feature of the detoxification process for acrylonitrile.

Toxicological Research Paradigms Involving S 2 Cyanoethyl Cysteine

S-(2-Cyanoethyl)cysteine as a Biomarker of Exposure to Environmental Contaminants

A primary application of this compound is its role as a biomarker for gauging exposure to certain environmental and occupational contaminants.

Assessment of Acrylonitrile (B1666552) Exposure in Occupational and Environmental Health Settings

This compound, and more specifically its urinary metabolite N-acetyl-S-(2-cyanoethyl)-L-cysteine (CEMA), is a recognized biomarker for assessing human exposure to acrylonitrile. researchgate.netnih.gov Acrylonitrile is a volatile, colorless liquid used in the manufacturing of plastics and fibers and is also a component of tobacco smoke. nih.govnih.gov

In occupational settings, monitoring urinary CEMA levels in workers provides a reliable method for quantifying internal exposure to acrylonitrile. nih.govnih.gov Studies have demonstrated a clear correlation between the concentration of acrylonitrile in the air of a workplace and the levels of its metabolites in the urine of exposed workers. nih.gov For example, factory workers exposed to increasing levels of acrylonitrile in the air showed corresponding increases in urinary acrylonitrile and thiocyanate (B1210189) levels. nih.gov

Tobacco smoke is a major source of acrylonitrile exposure for the general population. researchgate.netnih.gov Smokers have significantly higher levels of urinary CEMA compared to non-smokers. tandfonline.comresearchgate.net Research has shown that the median CEMA concentration in cigarette smokers can be over 100 times higher than in non-smokers. nih.govnih.gov This makes CEMA an effective biomarker to differentiate smokers from non-smokers and to assess exposure to secondhand smoke. nih.govnih.gov Studies have established cutoff concentrations for urinary CEMA that can distinguish between these groups with high sensitivity and specificity. nih.gov

Table 1: Median Urinary CEMA Concentrations in Smokers vs. Non-smokers

| Group | Median CEMA Concentration (ng/mL) | Median CEMA Concentration (µg/g creatinine) |

|---|---|---|

| Cigarette Smokers | 125 | 145 |

| Non-smokers | 1.21 | 1.37-1.38 |

Data sourced from multiple population-based studies. nih.govnih.gov

Differentiation from Other Volatile Organic Compound Metabolites in Biomonitoring

In the field of biomonitoring, it is crucial to distinguish between metabolites of different volatile organic compounds (VOCs) to accurately assess exposure to specific chemicals. This compound, excreted in urine as N-acetyl-S-(2-cyanoethyl)-L-cysteine (CEMA), is a specific metabolite of acrylonitrile. nih.govresearchgate.net

Acrylonitrile metabolism in the body follows two main pathways. One pathway involves direct conjugation with glutathione (B108866), which results in the formation of CEMA. www.gov.ukcdc.gov The other pathway is oxidation by cytochrome P450 enzymes to 2-cyanoethylene oxide. smolecule.comwww.gov.uk This reactive epoxide can also be detoxified through glutathione conjugation, leading to other metabolites such as N-acetyl-S-(1-cyano-2-hydroxyethyl)-cysteine (CHEMA) and N-acetyl-S-(2-hydroxyethyl)-cysteine (HEMA). researchgate.netnih.gov

While CEMA is specific to acrylonitrile, HEMA is a less specific biomarker as it can also be formed from exposure to ethylene (B1197577) oxide, ethylene dibromide, and vinyl chloride. researchgate.netoup.com Therefore, the simultaneous analysis of multiple metabolites is often employed to provide a more comprehensive and specific assessment of exposure. researchgate.netacs.orgnih.gov For instance, the ratio of CHEMA to CEMA can offer insights into the balance between the detoxification and activation pathways of acrylonitrile metabolism, which may vary between species and with the level of exposure. nih.gov

The specificity of CEMA makes it a valuable tool in large-scale biomonitoring studies, such as the National Health and Nutrition Examination Survey (NHANES), to characterize acrylonitrile exposure in the general population and to distinguish it from exposure to other VOCs. nih.gov

Analysis of Inter-Individual Variability in Metabolite Excretion Patterns

Significant inter-individual variability has been observed in the excretion of this compound and its metabolites. cdc.gov In controlled studies with human volunteers, the amount of an absorbed dose of acrylonitrile that was excreted as its mercapturic acid metabolite ranged from 13% to 39%. cdc.gov On average, about 22% of the absorbed acrylonitrile is metabolized and excreted as this specific mercapturic acid. cdc.gov

This variability can be attributed to a number of factors, including:

Genetic polymorphisms: Differences in the genes that code for metabolic enzymes, such as glutathione S-transferases (GSTs) and cytochrome P450s, can influence the rate and pathway of acrylonitrile metabolism.

Lifestyle factors: Smoking status is a major determinant of CEMA levels, with smokers consistently showing significantly higher concentrations than non-smokers. tandfonline.comcoresta.org

Demographics: Studies have shown that cutoff concentrations for CEMA used to distinguish smokers from non-smokers can vary based on age, sex, and race/ethnicity. nih.gov For example, one study found that non-Hispanic Black individuals had the highest cutoff concentration, while Hispanic individuals had the lowest. nih.gov

Understanding these sources of variability is crucial for the accurate interpretation of biomonitoring data and for setting appropriate reference values and biological exposure indices. nih.gov

Mechanistic Insights into Xenobiotic Toxicity through Metabolite Profiling

The analysis of metabolites like this compound can provide valuable insights into the mechanisms of toxicity of their parent compounds.

Correlation with Oxidative Stress Markers and Cellular Damage

Exposure to acrylonitrile has been linked to oxidative stress. nih.gov One way this is investigated is by examining the correlation between urinary levels of N-acetyl-S-(2-cyanoethyl)-L-cysteine (CEMA) and established biomarkers of oxidative stress, such as 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a marker of oxidative DNA damage. nih.govnih.gov

A study involving adolescents and young adults found a positive correlation between urinary CEMA concentrations and 8-OHdG levels. nih.gov Specifically, a 10% increase in CEMA was associated with a 0.325 unit increase in 8-OHdG, suggesting that higher exposure to acrylonitrile, as indicated by higher CEMA levels, is linked to increased oxidative stress. nih.gov This association was observed across different genders and in individuals exposed to environmental tobacco smoke. nih.gov

The metabolism of acrylonitrile itself can contribute to oxidative stress. The formation of 2-cyanoethylene oxide, a reactive epoxide, and the depletion of glutathione (GSH), a key antioxidant, during the detoxification process can lead to an imbalance in the cellular redox state and subsequent oxidative damage. nih.govmdpi.com

Table 2: Correlation between Urinary CEMA and 8-OHdG

| Parameter | Value |

|---|---|

| Beta Coefficient (β) | 0.325 |

| Standard Error (SE) | 0.105 |

| P-value | 0.002 |

This data reflects the positive correlation found between a 10% increase in CEMA (μg/L) and the change in 8-OHdG levels (μg/L) in a multiple linear regression analysis. nih.gov

Indirect Implications for Neurotoxicity Associated with Parent Compound Metabolism

Acrylonitrile is a known neurotoxin, and its toxicity is partly mediated by its metabolites. www.gov.uk The metabolism of acrylonitrile can proceed via two main pathways: conjugation with glutathione, which is a detoxification pathway leading to this compound, or oxidation by cytochrome P450 2E1 to 2-cyanoethylene oxide. www.gov.ukresearchgate.net This latter pathway can lead to the release of cyanide, a potent neurotoxin. www.gov.uknih.gov

The profiling of metabolites like this compound provides an indirect measure of the metabolic flux through the various pathways of acrylonitrile biotransformation. By quantifying the extent of the glutathione conjugation pathway, researchers can infer the relative contribution of the oxidative pathway that generates neurotoxic intermediates. A higher excretion of this compound might suggest a more efficient detoxification process, potentially mitigating the neurotoxic effects associated with the cyanide-producing pathway. The balance between these metabolic routes is crucial in determining the ultimate toxic outcome. mdpi.com

Protein Adduct Formation by Parent Electrophiles and Subsequent Metabolite Generation

The metabolism of acrylonitrile (AN), a recognized parent electrophile, involves complex pathways that lead to the formation of various protein adducts and subsequent metabolites, including this compound. The vinyl group of acrylonitrile acts as a soft electrophile, predisposing it to react with soft nucleophilic centers, most notably the sulfhydryl groups present in protein cysteine residues and glutathione (GSH). cdc.govresearchgate.net This reactivity is central to its toxicological profile and the generation of biomarkers of exposure.

The biotransformation of acrylonitrile proceeds via two primary, competing pathways: direct conjugation with glutathione and oxidation via the cytochrome P450 system. www.gov.ukeuropa.eusjweh.fi

The first pathway, considered a detoxification route, involves the direct conjugation of acrylonitrile with GSH. researchgate.neteuropa.eu This reaction, which can occur non-enzymatically or be facilitated by glutathione S-transferases (GSTs), produces S-(2-cyanoethyl)glutathione. researchgate.netnih.gov This initial conjugate is then further metabolized through a series of steps into this compound. inchem.org In studies using isolated rat hepatocytes, S-(2-cyanoethyl)glutathione was identified as the major GSH adduct formed. nih.gov Subsequent hydrolysis of protein from these hepatocytes revealed that S-(2-carboxyethyl)-cysteine was the major adduct, indicating direct alkylation of cysteine residues by acrylonitrile. nih.govnih.govresearchgate.net this compound can be further processed into its N-acetylated form, N-acetyl-S-(2-cyanoethyl)-L-cysteine (also known as 2-cyanoethylmercapturic acid or CEMA), which is a stable metabolite excreted in urine and serves as a specific biomarker for acrylonitrile exposure. www.gov.ukcdc.govnih.gov

The second major metabolic pathway is an activation step involving oxidation by cytochrome P450 enzymes, particularly CYP2E1, to form the reactive epoxide metabolite, 2-cyanoethylene oxide (CEO). www.gov.ukeuropa.eusjweh.fi Unlike the parent compound, CEO is a harder electrophile and is considered to be a key player in the genotoxic effects of acrylonitrile due to its ability to form adducts with DNA. sjweh.finih.gov CEO can also be detoxified by conjugation with GSH, leading to different mercapturic acids than the direct conjugation pathway, or be hydrolyzed by epoxide hydrolase. europa.eu The balance between these two primary metabolic pathways—direct conjugation versus oxidation—is influenced by the dose, route of exposure, and species, which can affect the nature and extent of toxicity. researchgate.neteuropa.eu

Direct covalent binding of the parent electrophile, acrylonitrile, to proteins is a significant toxicological event. Research has demonstrated that acrylonitrile binds to various tissue proteins, with a notable affinity for hemoglobin. oup.comnih.govaacrjournals.org Studies in rats have quantified the dose-dependent covalent binding of acrylonitrile in various tissues.

| Tissue | Relative Order of Reactivity |

|---|---|

| Blood | Highest |

| Kidney | High |

| Liver | High |

| Forestomach | Moderate |

| Brain | Moderate |

| Glandular Stomach | Low |

| Muscle | Lowest |

This table summarizes the relative order of covalent binding of acrylonitrile to proteins in different rat tissues, with blood exhibiting the highest reactivity and muscle the lowest. oup.comnih.gov

One of the most well-characterized protein adducts is N-(2-cyanoethyl)valine (CEVal), which is formed by the reaction of acrylonitrile with the N-terminal valine residue of the globin chain in hemoglobin. cdc.govaacrjournals.orgnih.gov This specific adduct has been developed as a reliable biomarker for monitoring occupational and environmental exposure to acrylonitrile, such as from cigarette smoke. aacrjournals.orgnih.gov However, research indicates that the CEVal adduct represents only a small fraction of the total adduction to globin, with studies suggesting it accounts for just 0.2% of the total acrylonitrile binding to the protein. oup.comnih.gov The major site of alkylation on rat hemoglobin is the cysteine residue, leading to the formation of this compound, which upon acid hydrolysis is measured as S-(2-carboxyethyl)cysteine. oup.com

| Compound | Type | Formation Pathway | Significance |

|---|---|---|---|

| This compound | Protein Adduct / Metabolite | Direct reaction with protein cysteine; metabolism of S-(2-cyanoethyl)glutathione. inchem.orgoup.com | Major adduct on proteins like hemoglobin. oup.com |

| N-(2-Cyanoethyl)valine (CEVal) | Hemoglobin Adduct | Direct reaction with N-terminal valine of globin. nih.gov | Specific biomarker of exposure. aacrjournals.orgnih.gov |

| S-(2-Cyanoethyl)glutathione | Metabolite | Direct conjugation of acrylonitrile with glutathione. nih.gov | Primary detoxification product. europa.eu |

| N-acetyl-S-(2-cyanoethyl)-L-cysteine (CEMA) | Urinary Metabolite | Metabolism of this compound. www.gov.uk | Urinary biomarker of exposure. cdc.govnih.gov |

| 2-Cyanoethylene oxide (CEO) | Reactive Metabolite | Oxidation of acrylonitrile by Cytochrome P450. www.gov.ukeuropa.eu | Genotoxic intermediate. sjweh.fi |

Advanced Analytical Methodologies and Applications in Proteomics

State-of-the-Art Detection and Quantification Techniques in Biological Matrices

The precise and robust measurement of S-(2-Cyanoethyl)cysteine and its metabolites in biological samples is crucial for understanding exposure to parent compounds like acrylonitrile (B1666552). To this end, various sophisticated analytical methods have been developed and validated.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Precise Measurement

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the accurate quantification of this compound, often analyzed as its metabolite N-Acetyl-S-(2-cyanoethyl)-L-cysteine (CEMA), in biological matrices such as urine. oup.comnih.govresearchgate.net This technique offers high sensitivity and specificity, allowing for the detection of low concentrations of the analyte.

Several studies have detailed LC-MS/MS methods for CEMA determination. For instance, a method using rapid resolution liquid chromatography (RRLC)-MS/MS allows for direct dilution and analysis of human urine, significantly reducing sample preparation time. oup.com Another approach utilizes ultra-high performance liquid chromatography (UPLC)-MS/MS to simultaneously quantify 28 volatile organic compound (VOC) metabolites, including CEMA, from a single urine sample. nih.gov These methods often employ stable isotope-labeled internal standards, such as [d3]-N-acetyl-S-(2-cyanoethyl)-L-cysteine (CEMA-d3), to ensure accuracy and correct for any matrix effects or variations in instrument response. tandfonline.com

The chromatographic separation is typically achieved using a C18 reversed-phase column with a gradient elution of mobile phases like ammonium (B1175870) acetate (B1210297) or formic acid in water and an organic solvent such as acetonitrile. oup.comnih.gov The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor ion to product ion transition for the analyte and its internal standard. oup.comnih.govnist.gov For CEMA, a common transition monitored in negative ion mode is from m/z 215 to m/z 87. oup.com

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|

| N-Acetyl-S-(2-cyanoethyl)-L-cysteine (CEMA) | 215 | 87 | oup.com |

High-Resolution Mass Spectrometry and Data-Independent Acquisition for Comprehensive Profiling

High-resolution mass spectrometry (HRMS) offers an alternative to tandem quadrupole MS for the analysis of this compound and other metabolites, providing high mass accuracy and resolving power. This can be particularly advantageous in complex biological matrices to differentiate analytes from isobaric interferences.

Data-Independent Acquisition (DIA) is a powerful MS technique that has gained traction in proteomics and metabolomics. nih.govbiorxiv.orgnih.gov In DIA, all precursor ions within a selected mass range are fragmented, generating a comprehensive digital map of the sample. nih.gov This untargeted approach allows for retrospective data analysis without the need for prior knowledge of the specific analytes. A novel strategy called Multiplex Adduct Peptide Profiling (MAPP), based on DIA, has been developed for the unbiased detection and identification of site-specific modifications on targeted peptides. nih.gov This method could theoretically be applied to profile this compound adducts on proteins, providing a comprehensive view of protein modifications resulting from exposure to precursor compounds. While conventional data-dependent acquisition (DDA) methods are powerful, DIA offers benefits such as increased reproducibility and more complete identification of analytes. nih.govbiorxiv.org

Method Development and Validation for Robust Biomarker Analysis

The development and validation of analytical methods are critical to ensure the reliability of biomarker data. For this compound (as CEMA), methods are validated according to established guidelines, such as those from the U.S. Food and Drug Administration (FDA). tandfonline.com Validation parameters typically include linearity, accuracy, precision (intra- and inter-day), recovery, and the limit of detection (LOD) and quantification (LOQ). oup.comtandfonline.com

For example, one validated RRLC-MS/MS method for CEMA in urine demonstrated a linear range of 0.5–100.0 ng/mL, with recovery rates between 97.1% and 112.7%. oup.com The intra- and inter-day precision for this method was found to be acceptable, with a relative standard deviation (RSD) of ≤ 10%. oup.com Another UPLC-MS/MS method for 28 VOC metabolites reported a mean accuracy for spiked matrix ranging from 84% to 104% and relative standard deviations from 2.5% to 11%. nih.gov The development of such robust methods is essential for large-scale epidemiological studies and for accurately assessing human exposure to environmental and occupational chemicals. nih.govresearchgate.net The availability of Standard Reference Materials (SRMs) from institutions like the National Institute of Standards and Technology (NIST) further aids in method validation and ensures the comparability of results across different laboratories. nist.govlabmix24.com

| Parameter | Finding | Reference |

|---|---|---|

| Linear Range (CEMA) | 0.5–100.0 ng/mL | oup.com |

| Recovery (CEMA) | 97.1%–112.7% | oup.com |

| Precision (RSD) | ≤ 10% | oup.com |

| LOD (CEMA) | 0.06 ng/mL | tandfonline.com |

| LOQ (CEMA) | 0.17 ng/mL | tandfonline.com |

Research on this compound as a Cysteine-Protecting Group

The unique reactivity of the cysteine thiol group makes it a frequent target for chemical modification, but this reactivity also necessitates the use of protecting groups during peptide synthesis to prevent unwanted side reactions. ucl.ac.ukrsc.org this compound is formed through the cyanoethylation of the cysteine thiol group. This modification can also be considered a protection strategy.

The cyanoethyl group can be removed under basic conditions to regenerate the free thiol, a process analogous to the deprotection of S-(2-cyanoethyl)selenocysteine. mdpi.com This characteristic makes the cyanoethyl group a potentially useful protecting group in the synthesis of peptides and proteins. bachem.com The development of orthogonal protecting group strategies is crucial for the synthesis of complex peptides, particularly those containing multiple disulfide bonds, as it allows for the selective deprotection and formation of these bonds. ucl.ac.ukbachem.com While a wide variety of cysteine protecting groups have been developed over the past several decades, research continues to explore new and more efficient strategies for use in solid-phase peptide synthesis (SPPS) and other applications in protein science. ucl.ac.ukrsc.org

Applications in Proteomics Research and Protein Modification Studies

The ability of compounds to selectively react with cysteine residues has significant applications in proteomics, the large-scale study of proteins. sioc-journal.cn this compound, as a modification of cysteine, is relevant to studies of protein modification and can be used as a tool in proteomics research.

Strategies for Enrichment and Characterization of Cysteine-Containing Peptides

The low abundance of many proteins and the complexity of the proteome often necessitate enrichment strategies to isolate specific subsets of peptides for analysis by mass spectrometry. mdpi.commpg.de Cysteine-containing peptides are a common target for enrichment because cysteine is a relatively rare amino acid, and its presence can be indicative of important functional sites within a protein. mdpi.commdpi.com

Several strategies have been developed for the enrichment of cysteine-containing peptides. One common approach involves the use of thiol-reactive probes that covalently bind to cysteine residues. mdpi.comnih.govnih.gov These probes can be attached to a solid support, such as a resin or magnetic beads, allowing for the capture and isolation of the cysteine-containing peptides. mdpi.commpg.de For example, maleimide (B117702) derivatives are frequently used due to their high specificity and reactivity with thiol groups. mdpi.commdpi.com

Tools for Probing Protein-Protein Interactions

The modification of cysteine residues is a cornerstone of chemical proteomics, offering a powerful handle to investigate protein functions and interactions. The unique reactivity of the cysteine thiol group allows for its selective modification with various chemical probes. nih.gov this compound is formed through a specific chemical reaction called cyanoethylation, where acrylonitrile reacts with the thiol side chain of a cysteine residue. This covalent modification introduces a cyanoethyl group, which can be exploited as a chemical tool for studying the intricate networks of protein-protein interactions (PPIs). smolecule.com The ability to tag proteins via their cysteine residues provides a versatile strategy for elucidating cellular mechanisms and identifying protein complexes. nih.gov

The primary application of this compound and related derivatives in PPI studies involves its use as a tag for affinity purification coupled with mass spectrometry (AP-MS). In this approach, a "bait" protein is selectively labeled at its cysteine residues. This tagged bait protein is then allowed to interact with its binding partners ("prey") within a cell lysate or a reconstituted system. The entire protein complex is subsequently captured and purified from the mixture, and the interacting proteins are identified using high-throughput mass spectrometry. meatscience.orgunivr.it

Another advanced strategy involves photo-crosslinking. While not directly using this compound, related methods employ bifunctional probes that attach to cysteine residues. These probes contain a photo-activatable group that, upon exposure to UV light, forms a covalent bond with nearby interacting proteins, permanently trapping the interaction for later analysis. plos.org

Research Findings in PPI Analysis

The cyanoethylation of cysteine serves as a stable, covalent modification that can be readily detected and utilized for protein enrichment. Research in proteomics has established that targeting cysteine is an effective strategy due to its relatively low abundance in proteomes and the specific reactivity of its thiol group. nih.gov Methodologies like multi-dimensional liquid chromatography (MudPIT) are often employed to handle the complexity of samples from AP-MS experiments, allowing for the identification of thousands of peptides from a single analysis. meatscience.org

The general workflow for a PPI study using a cysteine-reactive probe is summarized below.

| Step | Description | Analytical Technique |

| 1. Probe Introduction | A cysteine-reactive probe, leading to the formation of a derivative like this compound, is introduced to a biological sample (e.g., cell lysate). The "bait" protein is selectively tagged. | N/A |

| 2. Interaction | The tagged bait protein is incubated under physiological conditions to allow the formation of natural protein complexes with its "prey" interaction partners. | N/A |

| 3. Affinity Purification | The entire protein complex is captured and isolated from the complex mixture using an affinity matrix that recognizes the tag (e.g., a biotin (B1667282) tag added via the cyanoethyl group). plos.org | Co-immunoprecipitation (Co-IP) or Affinity Chromatography |

| 4. Elution & Digestion | The captured proteins are eluted from the matrix and digested, typically with trypsin, into smaller peptides for analysis. meatscience.org | N/A |

| 5. Protein Identification | The resulting peptide mixture is analyzed to identify the bait protein and its co-purified interactors. | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) meatscience.orgnih.gov |

This table outlines a generalized workflow for identifying protein-protein interactions using a cysteine-tagging strategy.

The identification of interacting partners relies heavily on sophisticated mass spectrometry techniques. meatscience.org Instruments such as Quadrupole Time-of-Flight (QTOF) mass spectrometers operating in electrospray ionization (ESI) mode are commonly used for their high resolution and mass accuracy, which are critical for confidently identifying peptides and, by extension, their parent proteins from complex biological samples. nih.gov

Exploration of Biological and Pharmacological Activities

Investigation of Antioxidant Modulatory Capacities of S-(2-Cyanoethyl)cysteine

The antioxidant potential of cysteine derivatives is often linked to their ability to influence the cellular redox state. The thiol group of cysteine is a key player in antioxidant defense, primarily as a precursor to the major endogenous antioxidant, glutathione (B108866) (GSH). wikipedia.orgnih.gov

Research on S-(2-carboxyethyl)-l-cysteine (β-CEC), a close structural homolog of this compound, provides significant insight into potential antioxidant mechanisms. Studies using renal tubular epithelial cells demonstrated that β-CEC is not cytotoxic and can activate the antioxidant Nrf2 pathway. mdpi.com Furthermore, in a chemical model of DNA oxidation, β-CEC exhibited antioxidant activities. mdpi.com This suggests that this compound may possess similar capabilities as a mild activator of cytoprotective pathways. mdpi.com

In the context of toxicology, this compound is a metabolite of acrylonitrile (B1666552), an industrial chemical known to induce oxidative stress. nih.govtandfonline.com Studies have shown a positive correlation between the urinary levels of acrylonitrile's downstream metabolite, N-acetyl-S-(2-cyanoethyl)-L-cysteine (CEMA), and biomarkers of oxidative DNA damage, such as 8-hydroxydeoxyguanosine (8-OHdG). nih.gov This association underscores that exposure to the parent compound, acrylonitrile, leads to oxidative stress, a condition that necessitates cellular antioxidant responses. nih.govtandfonline.com The formation of this compound and its subsequent metabolite is part of the detoxification pathway initiated to handle the electrophilic acrylonitrile. tandfonline.com

| Compound/Context | Research Finding | Implication for Antioxidant Capacity |

| S-(2-carboxyethyl)-l-cysteine (β-CEC) | Activates the antioxidant Nrf2 pathway in renal cells and shows antioxidant activity in a chemical DNA degradation assay. mdpi.com | Suggests this compound may act as a mild activator of cellular antioxidant defenses. |

| Acrylonitrile Exposure | Leads to the formation of this compound and its metabolites; exposure is linked to increased oxidative stress. nih.govtandfonline.com | The formation of this compound is part of a response to oxidative and electrophilic stress. |

| N-acetyl-S-(2-cyanoethyl)-L-cysteine (CEMA) | Urinary levels are positively correlated with 8-OHdG, a marker of oxidative DNA damage, in humans exposed to acrylonitrile. nih.gov | Serves as a biomarker for acrylonitrile-induced oxidative stress. |

Research into Potential Neuroprotective Effects

S-substituted-L-cysteines are a class of compounds recognized for their potential neuroprotective activities. researchgate.net While direct studies on this compound are limited, research on related compounds and its N-acetylated form offers valuable perspectives. The N-acetylated derivative, N-Acetyl-S-(2-cyanoethyl)-L-cysteine, is suggested to have potential neuroprotective effects, particularly in mitigating neuronal damage induced by toxic substances. smolecule.com

The neuroprotective mechanisms of similar cysteine-containing compounds, such as S-allyl-L-cysteine (SAC), have been studied more extensively. SAC has been shown to protect against endoplasmic reticulum (ER) stress-induced neurotoxicity and decrease the production of amyloid-β peptide in aging models. scienceopen.com These effects highlight the potential for cysteine derivatives to interfere with pathological processes in neurodegenerative diseases. scienceopen.com Given that electrophilic neurotoxicants can target and modify specific cysteine sulfhydryl groups on synaptic proteins, compounds that interact with these pathways could modulate synaptic activity and offer protection. oup.com

| Compound | Reported Neuroprotective-Related Activity | Potential Mechanism |

| N-Acetyl-S-(2-cyanoethyl)-L-cysteine | May protect neuronal cells from damage induced by toxic substances. smolecule.com | Mitigation of toxicity from parent compounds like acrylonitrile. |

| S-allyl-L-cysteine (SAC) (related compound) | Protects against ER stress-induced neurotoxicity; decreases amyloid-β production. scienceopen.com | Suppression of calpain activity; antioxidant and anti-inflammatory actions. scienceopen.com |

| S-substituted-L-cysteines (general class) | Exhibit diverse biological activities, including neuroprotective effects. researchgate.net | Modulation of cellular stress responses and signaling pathways. |

Studies on Interactions with Cellular Signaling Pathways

The interaction of this compound and related molecules with cellular signaling pathways is central to their biological effects, particularly through the Keap1-Nrf2 pathway. This pathway is a master regulator of cellular defense against oxidative and electrophilic stress. researchgate.net

Under normal conditions, the Keap1 protein binds to the transcription factor Nrf2, targeting it for degradation. nih.govnih.gov Keap1 is rich in highly reactive cysteine residues that act as sensors for electrophiles and oxidants. researchgate.netmdpi.com When these cysteines are modified by electrophilic compounds, Keap1 undergoes a conformational change, releasing Nrf2. researchgate.net Stabilized Nrf2 then translocates to the nucleus and activates the expression of a suite of antioxidant and cytoprotective genes. nih.gov

Studies on the homolog β-CEC have shown that it can induce the Nrf2 pathway. mdpi.com Research on acrylonitrile-induced stress also points to the activation of Nrf2 as a key cellular response. tandfonline.com It is plausible that this compound, formed from the reaction of an electrophile (acrylonitrile) with cysteine, could modulate this pathway. The mechanism likely involves the modification of key sensor cysteines in Keap1, such as Cys151, Cys273, and Cys288, which have been identified as critical for its repressor function. nih.govosti.gov The "cysteine code" hypothesis suggests that different electrophiles modify distinct sets of cysteines on Keap1, leading to a tailored cellular response. researchgate.net

Another potential mechanism of interaction is S-cyanylation, a post-translational modification where a cyanide group is added to a protein's cysteine residue. nih.gov This modification can alter a protein's function and is involved in regulating metabolic pathways. Given its cyano-group, this compound could potentially participate in or influence such signaling processes, although this remains a speculative area requiring further research. nih.gov

| Pathway | Key Proteins | Role of this compound (or related compounds) |

| Keap1-Nrf2 Pathway | Keap1 (sensor), Nrf2 (transcription factor) | The homolog β-CEC activates the Nrf2 pathway. mdpi.com Acrylonitrile, the precursor to this compound, induces Nrf2 activation in response to oxidative stress. tandfonline.com The mechanism involves the modification of reactive cysteine residues on Keap1. researchgate.netnih.gov |

| S-cyanylation | Cysteine residues in various proteins | Speculative: The cyano group in this compound suggests a potential to interact with or influence pathways regulated by protein S-cyanylation. nih.gov |

Synthetic and Biotransformational Strategies for Research Advancement

Chemical Synthesis Methods for S-(2-Cyanoethyl)cysteine Derivatives

The chemical synthesis of this compound derivatives takes advantage of the reactive functional groups within the molecule: the amino group, the carboxylic acid group, and the thiol group of the parent cysteine molecule. Standard peptide chemistry techniques can be employed to create a variety of derivatives. researchgate.net

A primary method for creating derivatives is through the acylation of the nitrogen atom of the amino group. smolecule.com For instance, N-acetyl derivatives, such as N-Acetyl-S-(2-cyanoethyl)-L-cysteine, can be synthesized by reacting this compound with reagents like acetic anhydride. smolecule.commdpi.com This approach is foundational for producing mercapturic acid derivatives.

Further synthetic diversity can be achieved through S-alkylation of cysteine-containing peptides, a versatile chemical approach for modifying the thiol group. researchgate.netindiana.edu While this compound itself is already an S-alkylated product, other derivatives can be prepared by starting with a protected cysteine and introducing different alkylating agents. The high nucleophilicity of the cysteine sulfhydryl group makes it a prime target for modification. researchgate.netcreative-proteomics.com By carefully controlling pH, the thiol group can be selectively alkylated even in the presence of other nucleophilic side chains. indiana.edu The 2-cyanoethyl group itself has been explored as a protecting group for the thiol of cysteine during the synthesis of peptides and nucleotide analogs, highlighting its role in controlled chemical strategies. researchgate.netresearchgate.net

Biotransformation Approaches Employing Microbial or Enzymatic Systems

Biotransformation offers a green chemistry alternative to traditional chemical methods, utilizing the high selectivity of microbial or enzymatic systems to perform specific chemical conversions under mild conditions. researchgate.net For this compound, the terminal nitrile group is a prime target for enzymatic modification to create derivatives. Two primary enzymatic pathways exist for nitrile hydrolysis in nature. wikipedia.org

Nitrile Hydratase (NHase) and Amidase Pathway : This two-step pathway first involves nitrile hydratase (EC 4.2.1.84), a metalloenzyme that catalyzes the hydration of a nitrile to its corresponding amide. frontiersin.org Subsequently, an amidase (EC 3.5.1.4) can hydrolyze the amide to a carboxylic acid and ammonia (B1221849). wikipedia.org Applying this system to this compound would yield S-(2-Carbamoylethyl)cysteine and subsequently S-(2-Carboxyethyl)cysteine. NHases are used industrially for producing amides like acrylamide (B121943) from acrylonitrile (B1666552). wikipedia.org Research has identified various microorganisms, particularly from the genus Rhodococcus, that are effective biocatalysts for this transformation. researchgate.netpsu.edu

Nitrilase Pathway : This pathway utilizes a nitrilase (EC 3.5.5.1) to directly hydrolyze the nitrile group to a carboxylic acid and ammonia in a single step. ru.nl This offers a more direct route to S-(2-Carboxyethyl)cysteine from this compound. Some nitrilases have been found to possess promiscuous hydration activity, capable of producing amides as well. rsc.org

These enzymatic methods are particularly valuable for their high chemoselectivity, operating under neutral pH and ambient temperatures, which prevents unwanted side reactions with other sensitive functional groups in the molecule. psu.edu

| Enzyme/System | EC Number | Reaction Catalyzed | Potential Product from this compound | Example Microbial Source |

|---|---|---|---|---|

| Nitrile Hydratase | 4.2.1.84 | R-C≡N + H₂O → R-C(=O)NH₂ | S-(2-Carbamoylethyl)cysteine | Rhodococcus sp. |

| Amidase | 3.5.1.4 | R-C(=O)NH₂ + H₂O → R-COOH + NH₃ | S-(2-Carboxyethyl)cysteine | Rhodococcus sp. |

| Nitrilase | 3.5.5.1 | R-C≡N + 2H₂O → R-COOH + NH₃ | S-(2-Carboxyethyl)cysteine | Phytophthora cactorum |

Direct Conjugation Protocols for the Generation of Research Standards

The primary method for generating this compound and its key derivative, N-Acetyl-S-(2-cyanoethyl)-L-cysteine, for use as research and analytical standards is through direct conjugation. This pathway mimics the major metabolic detoxification route for acrylonitrile. oup.comwho.int

The process involves the Michael addition of a thiol to the activated double bond of acrylonitrile. In biological systems, this reaction is typically initiated by the conjugation of acrylonitrile with glutathione (B108866) (GSH). oup.comoup.com This initial adduct is then catabolized through the mercapturic acid pathway. The glutamyl and glycinyl residues are cleaved, leaving the cysteine conjugate, this compound. inchem.org This intermediate is then acetylated at the N-terminus to form the final, excretable mercapturic acid, N-Acetyl-S-(2-cyanoethyl)-L-cysteine. oup.comresearchgate.net

For laboratory synthesis of research standards, this process can be replicated. A common method involves the direct reaction of acrylonitrile with L-cysteine or, more frequently, with N-acetyl-L-cysteine to directly yield N-Acetyl-S-(2-cyanoethyl)-L-cysteine. smolecule.com This direct conjugation is the most common laboratory synthesis method for producing this specific metabolite, which is widely used as a biomarker for assessing exposure to acrylonitrile. smolecule.comoup.com Deuterium-labeled versions of the compound are also synthesized for use as internal standards in quantitative mass spectrometry analyses. pharmaffiliates.com

Q & A

Q. What methodologies identify degradation pathways of this compound in oxidative environments?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.